molecular formula C17H17N3O B3001674 N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine CAS No. 320424-85-9

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B3001674
CAS No.: 320424-85-9
M. Wt: 279.343
InChI Key: GKEUVTBXLXQNCU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C17H17N3O It is characterized by the presence of a pyrazole ring substituted with a phenoxyphenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-phenoxyphenylhydrazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions generally include:

    Temperature: Reflux (approximately 150°C)

    Solvent: DMF or other suitable polar solvents

    Catalyst: Acid catalysts such as p-toluenesulfonic acid (optional)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxyphenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: N-oxides of the pyrazole ring

    Reduction Products: Reduced forms of the phenoxyphenyl group or the pyrazole ring

    Substitution Products: Halogenated derivatives, substituted phenoxyphenyl derivatives

Scientific Research Applications

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cell membrane integrity, DNA synthesis, or protein function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine
  • N,N-dimethyl-4-(4-chlorophenyl)-1H-pyrazol-3-amine
  • N,N-dimethyl-4-(4-bromophenyl)-1H-pyrazol-3-amine

Uniqueness

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20(2)17-16(12-18-19-17)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEUVTBXLXQNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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